Cas no 1355229-26-3 (6-(4-Formyl-piperazin-1-yl)-4-methyl-nicotinic acid)

6-(4-Formyl-piperazin-1-yl)-4-methyl-nicotinic acid is a versatile heterocyclic compound featuring both a formyl-substituted piperazine ring and a methyl-substituted nicotinic acid moiety. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical synthesis, particularly for the development of bioactive molecules. The formyl group offers a reactive handle for further functionalization, while the nicotinic acid core enhances solubility and binding potential. Its well-defined chemical properties and stability under standard conditions ensure consistent performance in coupling reactions and scaffold modifications. This compound is particularly useful in medicinal chemistry for designing targeted inhibitors or ligands.
6-(4-Formyl-piperazin-1-yl)-4-methyl-nicotinic acid structure
1355229-26-3 structure
Product Name:6-(4-Formyl-piperazin-1-yl)-4-methyl-nicotinic acid
CAS No:1355229-26-3
MF:C12H15N3O3
MW:249.265802621841
CID:5218124
Update Time:2025-08-04

6-(4-Formyl-piperazin-1-yl)-4-methyl-nicotinic acid Chemical and Physical Properties

Names and Identifiers

    • 6-(4-Formyl-piperazin-1-yl)-4-methyl-nicotinic acid
    • Inchi: 1S/C12H15N3O3/c1-9-6-11(13-7-10(9)12(17)18)15-4-2-14(8-16)3-5-15/h6-8H,2-5H2,1H3,(H,17,18)
    • InChI Key: UZBYJYHGRQHVSF-UHFFFAOYSA-N
    • SMILES: C1=NC(N2CCN(C=O)CC2)=CC(C)=C1C(O)=O

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Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM500319-1g
6-(4-Formylpiperazin-1-yl)-4-methylnicotinicacid
1355229-26-3 97%
1g
$1190 2022-09-03

Additional information on 6-(4-Formyl-piperazin-1-yl)-4-methyl-nicotinic acid

Introduction to 6-(4-Formyl-piperazin-1-yl)-4-methyl-nicotinic Acid (CAS No. 1355229-26-3)

6-(4-Formyl-piperazin-1-yl)-4-methyl-nicotinic acid, identified by its Chemical Abstracts Service (CAS) number 1355229-26-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of nicotinic acid derivatives, which are known for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a formyl group and a piperazine moiety, contribute to its unique chemical properties and reactivity, making it a valuable scaffold for drug discovery.

The nicotinic acid derivatives family encompasses a wide range of compounds that have been extensively studied for their pharmacological effects. These derivatives are often explored for their potential in modulating various biological pathways, including those related to inflammation, metabolism, and neurotransmission. Among these, 6-(4-formyl-piperazin-1-yl)-4-methyl-nicotinic acid stands out due to its structural complexity and the potential for further functionalization. This compound has been investigated in several preclinical studies for its ability to interact with specific targets in the body, which may lead to novel therapeutic interventions.

In recent years, there has been a growing interest in developing new drugs based on nicotinic acid derivatives due to their favorable pharmacokinetic profiles and low toxicity. The formyl group in the molecular structure of 6-(4-formyl-piperazin-1-yl)-4-methyl-nicotinic acid is particularly noteworthy, as it serves as a versatile handle for chemical modifications. This allows researchers to attach various functional groups or linkers, enabling the synthesis of more complex molecules with tailored biological activities. Such modifications are crucial for optimizing drug candidates for clinical use.

The piperazine moiety, another key feature of this compound, is well-known for its role in enhancing drug bioavailability and binding affinity to biological targets. Piperazine-based compounds have been successfully used in the development of antipsychotics, antihistamines, and antiparasitic drugs. The combination of the formyl group and piperazine in 6-(4-formyl-piperazin-1-yl)-4-methyl-nicotinic acid suggests that it may exhibit multiple pharmacological effects, making it a promising candidate for further investigation.

Recent advancements in computational chemistry and molecular modeling have facilitated the rapid screening of potential drug candidates like 6-(4-formyl-piperazin-1-yl)-4-methyl-nicotinic acid. These techniques allow researchers to predict the binding affinity and interaction patterns of the compound with various biological targets, thereby accelerating the drug discovery process. Preliminary studies have indicated that this compound may interact with enzymes and receptors involved in metabolic disorders and neurodegenerative diseases, suggesting its potential as a therapeutic agent.

The synthesis of 6-(4-formyl-piperazin-1-yl)-4-methyl-nicotinic acid involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The formyl group provides a site for condensation reactions with nucleophiles, allowing for the introduction of additional functional groups. This flexibility in synthesis makes the compound a valuable intermediate in pharmaceutical manufacturing. Moreover, the presence of the methyl group at the 4-position enhances the stability of the molecule, making it more suitable for long-term storage and handling.

One of the most exciting aspects of studying 6-(4-formyl-piperazin-1-yl)-4-methyl-nicotinic acid is its potential application in treating chronic inflammatory diseases. Nicotinic acid derivatives have been shown to modulate inflammatory pathways by inhibiting key enzymes such as lipoxygenase and cyclooxygenase. The formyl group in this compound may enhance its ability to interact with these enzymes, leading to more potent anti-inflammatory effects. This makes it a promising candidate for further clinical development.

Another area where 6-(4-formyl-piperazin-1-yl)-4-methyl-nicotinic acid shows promise is in the treatment of metabolic disorders such as obesity and type 2 diabetes. Studies have indicated that nicotinic acid derivatives can improve insulin sensitivity and glucose metabolism by activating specific receptors in adipose tissue. The unique structural features of this compound may enhance its efficacy in these processes compared to other analogs. Further research is needed to fully elucidate its mechanism of action and optimize its therapeutic potential.

The safety profile of 6-(4-formyl-piperazin-1-yl)-4-methyl-nicotinic acid is another critical aspect that requires thorough investigation. While preliminary studies suggest that it is well-tolerated at moderate doses, long-term exposure studies are necessary to assess any potential side effects or toxicities. Pharmacokinetic studies will also be essential to understand how the body processes this compound and how long it remains active within the system.

In conclusion, 6-(4-formyl-piperazin-1-yl)-4-methyl-nicotinic acid (CAS No. 1355229-26-3) is a structurally interesting compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it a versatile scaffold for drug discovery, particularly in areas such as inflammation management and metabolic disorders. While further research is needed to fully understand its therapeutic applications and safety profile, this compound represents an exciting opportunity for innovation in medicinal chemistry.

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